6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic rings can be done using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The coupling of the pyridin-2-yl group and the 4-chlorophenyl group can be facilitated by palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
- 6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-ol
- 6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-thiol
Uniqueness
6-chloro-N-(4-chlorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and pyridin-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H12Cl2N4 |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H12Cl2N4/c19-12-4-7-14(8-5-12)22-18-17(15-3-1-2-10-21-15)23-16-9-6-13(20)11-24(16)18/h1-11,22H |
InChI Key |
HTXRRNSYCPXXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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